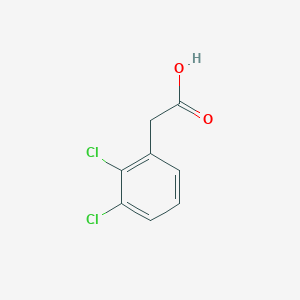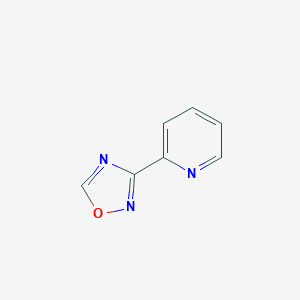
BARIUM ALUMINATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BARIUM ALUMINATE is a chemical compound with the molecular formula Al₂Ba₃O₆This compound is composed of aluminum and barium oxides, forming a complex structure that offers interesting chemical and physical characteristics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
BARIUM ALUMINATE can be synthesized through various methods. One common approach involves the reaction of aluminum oxide (Al₂O₃) with barium oxide (BaO) under high-temperature conditions. The reaction typically occurs in a solid-state process, where the two oxides are mixed and heated to temperatures above 1000°C. This high-temperature reaction facilitates the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of dialuminium tribarium hexaoxide often involves large-scale solid-state reactions. The raw materials, aluminum oxide and barium oxide, are carefully measured and mixed in precise ratios. The mixture is then subjected to high-temperature furnaces, where the reaction takes place. The resulting product is cooled and ground into a fine powder for further use .
Análisis De Reacciones Químicas
Types of Reactions
BARIUM ALUMINATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of both aluminum and barium oxides .
Common Reagents and Conditions
Oxidation Reactions: In the presence of oxygen or other oxidizing agents, dialuminium tribarium hexaoxide can undergo oxidation, leading to the formation of higher oxides.
Reduction Reactions: Reducing agents such as hydrogen or carbon monoxide can reduce the compound to lower oxidation states.
Substitution Reactions: This compound can participate in substitution reactions with various reagents, leading to the formation of new compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxides of aluminum and barium, while reduction reactions may produce lower oxides or elemental forms of the metals .
Aplicaciones Científicas De Investigación
BARIUM ALUMINATE has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of dialuminium tribarium hexaoxide involves its interaction with molecular targets and pathways within various systems. The compound’s effects are primarily mediated through its ability to participate in redox reactions, catalysis, and substitution processes. These interactions can influence the behavior of other molecules and materials, leading to a wide range of effects .
Comparación Con Compuestos Similares
Similar Compounds
Aluminum barium oxide: Similar in composition but with different stoichiometry and properties.
Barium aluminate: Another compound containing aluminum and barium, used in various industrial applications.
Uniqueness
This compound stands out due to its specific molecular structure and the unique combination of aluminum and barium oxides. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Propiedades
Número CAS |
12004-05-6 |
|---|---|
Fórmula molecular |
Ba(AlO2)2 Al2BaO4 |
Peso molecular |
255.29 g/mol |
Nombre IUPAC |
barium(2+);oxido(oxo)alumane |
InChI |
InChI=1S/2Al.Ba.4O/q;;+2;;;2*-1 |
Clave InChI |
QKYBEKAEVQPNIN-UHFFFAOYSA-N |
SMILES |
[O-][Al]=O.[O-][Al]=O.[Ba+2] |
SMILES canónico |
[O-][Al]=O.[O-][Al]=O.[Ba+2] |
Key on ui other cas no. |
12004-05-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







acetic acid](/img/structure/B85405.png)








